molecular formula C18H22FN3O2 B2445208 2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-(2-oxoazepan-3-yl)acetamide CAS No. 1808348-41-5

2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-(2-oxoazepan-3-yl)acetamide

Cat. No.: B2445208
CAS No.: 1808348-41-5
M. Wt: 331.391
InChI Key: SAKPXXBCVCCJCU-UHFFFAOYSA-N
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Description

2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a propynyl group, and an azepanone moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Starting with 4-fluorobenzyl chloride, which undergoes nucleophilic substitution with propargylamine to form the intermediate.

    Amidation: The intermediate is then reacted with 2-oxoazepane-3-carboxylic acid under amidation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Utilizing large reactors to carry out the nucleophilic substitution and amidation reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.

    2-Aminoethyl methacrylate: Another compound with an amino group and potential for polymer synthesis.

Uniqueness

2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-prop-2-ynylamino]-N-(2-oxoazepan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-2-11-22(12-14-6-8-15(19)9-7-14)13-17(23)21-16-5-3-4-10-20-18(16)24/h1,6-9,16H,3-5,10-13H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKPXXBCVCCJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=C(C=C1)F)CC(=O)NC2CCCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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